BenchChemオンラインストアへようこそ!

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]adamantane-1-carboxamide

LOXL2 Inhibition LOXL4 Selectivity Enzyme Inhibition

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]adamantane-1-carboxamide (CAS 2034314-01-5) is a synthetic small molecule belonging to the class of adamantane-1-carboxamides featuring a 2,4-dioxo-1,3-oxazolidin-3-yl substituent. With a molecular formula of C16H22N2O4 and a molecular weight of 306.36 g/mol, this compound is primarily supplied for research purposes with a typical purity of 95%.

Molecular Formula C16H22N2O4
Molecular Weight 306.362
CAS No. 2034314-01-5
Cat. No. B2729266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]adamantane-1-carboxamide
CAS2034314-01-5
Molecular FormulaC16H22N2O4
Molecular Weight306.362
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)C(=O)NCCN4C(=O)COC4=O
InChIInChI=1S/C16H22N2O4/c19-13-9-22-15(21)18(13)2-1-17-14(20)16-6-10-3-11(7-16)5-12(4-10)8-16/h10-12H,1-9H2,(H,17,20)
InChIKeyZLSJHBUKIRYTQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]adamantane-1-carboxamide (CAS 2034314-01-5): Chemical Class and Procurement Profile


N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]adamantane-1-carboxamide (CAS 2034314-01-5) is a synthetic small molecule belonging to the class of adamantane-1-carboxamides featuring a 2,4-dioxo-1,3-oxazolidin-3-yl substituent . With a molecular formula of C16H22N2O4 and a molecular weight of 306.36 g/mol, this compound is primarily supplied for research purposes with a typical purity of 95% . Its structure contains an adamantane cage linked via an ethyl spacer to an oxazolidinedione ring, a motif that has been explored in patents for inhibitors of lysyl oxidase (LOX) and lysyl oxidase-like (LOXL) enzymes [1]. However, high-confidence, compound-specific biological activity data is extremely limited in the public domain, which is a critical consideration for procurement decisions.

Procurement Risk: Why N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]adamantane-1-carboxamide Cannot Be Casually Substituted


The adamantane-1-carboxamide chemical space is far from uniform; small structural modifications produce drastically different biological activity profiles against the lysyl oxidase family. Published data on analogous AMT (aminomethylenethiophene) and AMTz inhibitors demonstrate that IC50 values can vary over 100-fold between LOXL2, LOX, and LOXL3 even for closely related structures [1]. For example, in a head-to-head study, compound 3a showed an IC50 of 0.176 µM for LOXL2 versus 13.49 µM for LOXL3, while compound 22d showed 0.425 µM for LOXL2 but an extremely weak 24.24 µM for LOXL3 [1]. Substituting a verified compound with a near-neighbor could therefore mean the difference between potent multi-target inhibition and inactivity against the intended target. The specific ethyl-linked oxazolidinedione pendant on the target compound is a unique structural feature that is not represented in this published comparator dataset, making its biological profile unpredictable by analogy. A generic substitution is not supported by evidence and introduces significant experimental risk.

Quantitative Differentiation Evidence for N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]adamantane-1-carboxamide


Lysyl Oxidase-Like 2 (LOXL2) vs. Lysyl Oxidase-Like 4 (LOXL4) Selectivity Profile

A database entry potentially linked to this compound (ChEMBL ID CHEMBL4240937, BindingDB ID BDBM50463620) reports an IC50 of 1.00E+3 nM against human LOXL2, compared to an IC50 of >1.00E+5 nM against human LOXL4, indicating at least a 100-fold selectivity for LOXL2 over LOXL4 [1]. However, a subsequent structural verification noted a mismatch between the SMILES string on the BindingDB record and the target compound's expected structure, downgrading the reliability of this evidence. The source of this curated data is attributed to the Hungarian Academy of Sciences via ChEMBL [1].

LOXL2 Inhibition LOXL4 Selectivity Enzyme Inhibition

LOXL2 vs. LOXL3 Inhibitory Activity Comparison

The same unverified database record suggests a balanced activity profile against LOXL2 (IC50: 1.00E+3 nM) and LOXL3 (IC50: 2.10E+3 nM), a roughly 2-fold potency difference [1]. This contrasts with the potent, balanced dual inhibition of the clinical-stage reference compound PXS-5153A, which inhibits LOXL2 at <40 nM and LOXL3 at 63 nM . The target compound's profile, if confirmed, appears more akin to a weak, balanced dual inhibitor rather than a potent clinical candidate.

LOXL2 LOXL3 Dual Inhibition

Structural Differentiation from Aminomethylenethiophene (AMT) LOX Inhibitors

Published SAR studies on LOX inhibitors, such as the AMT and AMTz series, reveal that the adamantane-carboxamide scaffold is absent from potent inhibitor classes like BAPN or halogenated thiophenes [1]. The target compound incorporates an adamantane cage linked to an oxazolidinedione; this represents a structurally distinct chemotype. None of the compounds in the AMT series containing this specific N-ethyl-2,4-dioxooxazolidine linker have been reported, making it a novel starting point for scaffold-hopping or patent circumvention strategies.

Structurally Novel Scaffold Adamantane Oxazolidinedione

Validated Application Scenarios for N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]adamantane-1-carboxamide


Chemical Probe for LOXL2-Mediated Fibrosis Models (with Confirmation of Identity)

If the identity of the available material can be independently confirmed via NMR and LCMS to resolve the database misassignment issue, the reported IC50 of ~1 µM against LOXL2 suggests utility as a low-potency chemical probe in cellular fibrosis models. It would be used at concentrations around its IC50 (1-10 µM) to study LOXL2-dependent collagen crosslinking, with its >100-fold selectivity over LOXL4 limiting off-target LOX biology interference [1]. This application requires careful concentration-response validation in the end-user's assay system.

Scaffold-Hopping Template for Medicinal Chemistry Optimization

The unique combination of an adamantane cage and a 2,4-dioxooxazolidine pendant represents a structural class not covered by existing aminomethylenethiophene or haloarylamine LOX inhibitor patents [1]. Medicinal chemistry teams can use this compound as a starting template for systematic SAR exploration—modifying the adamantane position, the ethyl linker length, or the oxazolidinedione ring—to generate novel intellectual property around the LOXL target family.

Control Compound for LOXL3 Assay Development

Based on unverified data suggesting an IC50 of 2.1 µM for LOXL3, this compound could serve as a weak reference inhibitor during the development and optimization of LOXL3 enzymatic assays. Its modest potency makes it suitable as a mid-range control for Z'-factor determination or for calibrating high-throughput screening (HTS) workflows where potent tool compounds like PXS-5153A saturate the assay window [1].

Quote Request

Request a Quote for N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]adamantane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.